molecular formula C16H21N3O2 B4554506 N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B4554506
M. Wt: 287.36 g/mol
InChI Key: ZYIYEAWYQNYOKP-UHFFFAOYSA-N
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Description

N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.16337692 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Muscle Relaxant and Anticonvulsant Activities

Compounds structurally similar to "N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide," such as isoxazole derivatives, have been studied for their muscle relaxant and anticonvulsant activities. These studies show that specific structural modifications can enhance these properties, suggesting potential therapeutic applications for conditions requiring muscle relaxation or seizure control (Tatee et al., 1986).

Antibacterial Activity

Research into azole derivatives, including structures related to the compound of interest, indicates significant antibacterial properties. These findings underscore the potential for developing new antibacterial agents to combat resistant bacterial strains (Tumosienė et al., 2012).

Coordination Chemistry

Studies involving palladium(II) chloride complexes with ligands structurally analogous to "this compound" highlight the compound's relevance in coordination chemistry. Such research paves the way for advanced materials and catalysts with novel properties (Palombo et al., 2019).

Antiviral Agents

Compounds like Pleconaril, which share structural features with the compound , are explored for their antipicornaviral activity. Pleconaril's mechanism, which involves binding to viral capsids to prevent uncoating, suggests potential pathways for developing antiviral therapies against rhino- and enteroviruses (Romero, 2001).

Urease Inhibitors

Research on novel indole-based hybrid oxadiazole scaffolds has demonstrated potent urease inhibitory activity, indicating potential applications in treating diseases caused by urease-producing pathogens or conditions (Nazir et al., 2018).

Fluorescent Molecular Thermometers

Developments in fluorescent molecular thermometers using polymers that undergo phase transitions highlight the innovative applications of compounds with similar structural characteristics in temperature sensing and bioimaging (Uchiyama et al., 2003).

Properties

IUPAC Name

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(2)16(20)19(12(3)4)10-14-17-15(18-21-14)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIYEAWYQNYOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=NC(=NO1)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.